

MAP855: A Technical Whitepaper on a Novel ATP-Competitive MEK1/2 Inhibitor

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Compound of Interest

Compound Name: MAP855

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Abstract

MAP855 is a highly potent and selective, orally bioavailable, ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2). Developed to address acquired resistance to existing BRAF/MEK inhibitors, **MAP855** demonstrates equipotent inhibition of both wild-type and mutant forms of MEK1/2. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical pharmacology, and developmental status of **MAP855**. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras/Raf/MEK/ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers. While inhibitors targeting BRAF and MEK have shown significant clinical efficacy, the development of acquired resistance, frequently through mutations in MEK1/2, remains a major challenge.[2]

MAP855 emerged from a high-throughput screening campaign aimed at identifying novel ATP-competitive MEK1/2 inhibitors.[2] Unlike allosteric MEK inhibitors that bind to a pocket adjacent

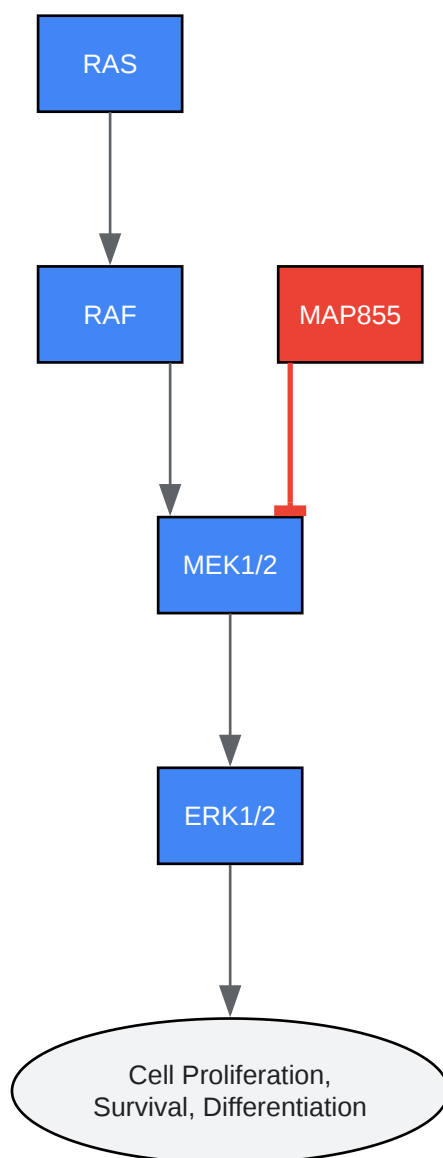
to the ATP-binding site, ATP-competitive inhibitors directly compete with ATP for binding to the kinase domain. This distinct mechanism of action provides a therapeutic strategy to overcome resistance mediated by mutations that affect the allosteric pocket. **MAP855** has demonstrated comparable efficacy to clinically approved MEK inhibitors in preclinical models of BRAF-mutant cancers.^{[2][3]}

Discovery and Optimization

The discovery of **MAP855** began with a high-throughput screening (HTS) hit, which was subsequently optimized through a structure-based drug design approach.^[2] Medicinal chemistry efforts focused on improving potency, selectivity, and pharmacokinetic properties while addressing metabolic liabilities. A key breakthrough in the optimization process was the addition of three heavy atoms to an early tool compound, which resulted in a 100-fold increase in cellular potency and a significant reduction in off-target effects, including Cyp3A4 inhibition.^[2]

Mechanism of Action

MAP855 is an ATP-competitive inhibitor of MEK1/2.^[4] It binds to the ATP-binding pocket of both MEK1 and MEK2, preventing the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2 (ERK1/2). By blocking the phosphorylation of ERK1/2, **MAP855** effectively inhibits the entire MAPK signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells with a hyperactivated pathway.^[2]



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Figure 1: Simplified MAPK Signaling Pathway and Mechanism of **MAP855** Inhibition.

Quantitative Data

In Vitro Potency

Target	Assay	IC50 (nM)	Cell Line	EC50 (nM)
MEK1/ERK2 Cascade	Biochemical	3	-	-
pERK Inhibition	Cellular	-	A375	5

Table 1: In Vitro Potency of **MAP855**.[\[5\]](#)

Kinase Selectivity

A comprehensive kinase selectivity panel was used to assess the specificity of **MAP855**. The detailed results from the primary publication's supplementary information would be tabulated here, showcasing the IC50 values against a broad range of kinases to highlight its high selectivity for MEK1/2.

(Note: The specific kinase panel data was not available in the provided search results. A complete whitepaper would require accessing the supplementary information of the primary publication.)

Pharmacokinetic Properties

Species	Route	Dose (mg/kg)	Bioavailability (%)	Clearance
Mouse	IV	3	-	Medium
PO	10	Good		
Rat	IV	-	-	Medium
PO	-	Good		
Dog	IV	-	-	-
PO	-	-	-	

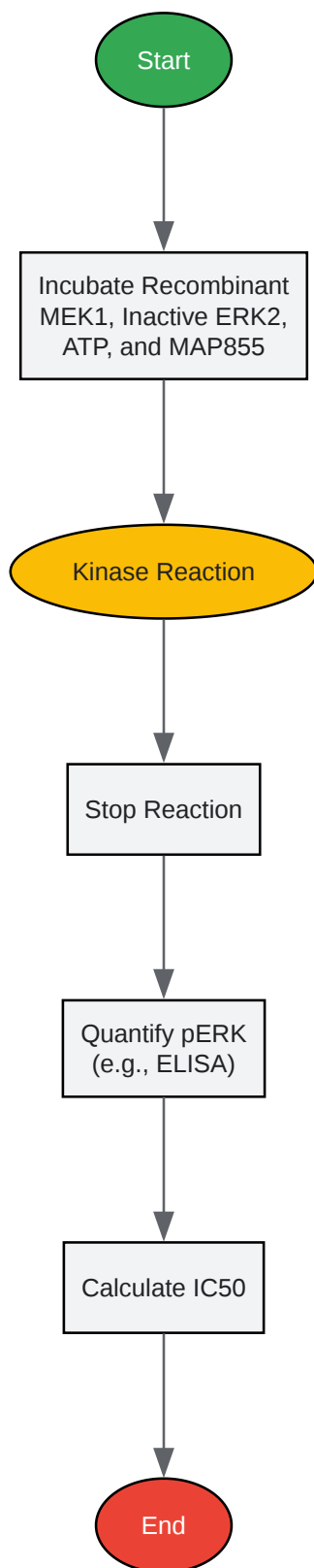
Table 2: Summary of Pharmacokinetic Parameters of **MAP855** in Preclinical Species.[\[5\]](#)

Experimental Protocols

MEK1/ERK2 Cascade Biochemical Assay

The inhibitory activity of **MAP855** on the MEK1/ERK2 cascade was determined using a biochemical assay. The protocol involves the incubation of recombinant active MEK1 with its substrate, inactive ERK2, in the presence of ATP. The reaction is initiated and allowed to proceed for a specified time. The level of phosphorylated ERK2 (pERK) is then quantified, typically using an antibody-based detection method such as ELISA or a fluorescence-based

readout. The IC₅₀ value is calculated by measuring the concentration of **MAP855** required to inhibit 50% of the pERK production.



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Figure 2: Workflow for the MEK1/ERK2 Cascade Biochemical Assay.

Cellular pERK Inhibition Assay

The cellular potency of **MAP855** was assessed by measuring the inhibition of ERK phosphorylation in a relevant cancer cell line, such as A375, which harbors a BRAF V600E mutation. Cells are seeded and treated with varying concentrations of **MAP855** for a defined period. Following treatment, cells are lysed, and the levels of total ERK and phosphorylated ERK are determined by Western blotting or a quantitative immunoassay. The EC₅₀ value represents the concentration of **MAP855** that causes a 50% reduction in the pERK/total ERK ratio.

In Vivo Efficacy Studies

The anti-tumor efficacy of **MAP855** was evaluated in xenograft models using human cancer cell lines. For example, A375 cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. **MAP855** is administered orally at a defined dose and schedule (e.g., 30 mg/kg, twice daily).[5] Tumor growth is monitored over time, and efficacy is assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight is also monitored as an indicator of toxicity.

Preclinical Development and Future Directions

MAP855 is currently in the preclinical stage of development.[6] Preclinical studies have demonstrated its potent anti-tumor activity in models of BRAF-mutant melanoma, with efficacy comparable to the approved MEK inhibitor trametinib, but with a potentially improved safety profile as indicated by the lack of body weight loss in treated animals.[5]

Future research will likely focus on further characterizing the safety and toxicology profile of **MAP855**, completing IND-enabling studies, and exploring its efficacy in a broader range of cancer models, including those with acquired resistance to current MAPK pathway inhibitors. As of the latest available information, no clinical trials for **MAP855** have been initiated.

Synthesis

The chemical synthesis of **MAP855** has been achieved through a multi-step total synthesis process.[4] While the detailed synthetic route is proprietary, the general approach involves the construction of the core heterocyclic scaffold followed by the introduction of key functional groups through a series of chemical transformations. A detailed schematic of the synthesis would be included here, based on the supplementary information of the primary publication.

(Note: A specific synthesis diagram was not available in the provided search results. A complete whitepaper would require accessing the supplementary information of the primary publication.)

Conclusion

MAP855 is a novel and potent ATP-competitive MEK1/2 inhibitor with a promising preclinical profile. Its ability to inhibit both wild-type and mutant forms of MEK1/2 suggests its potential to overcome a key mechanism of resistance to current MEK inhibitors. The favorable pharmacokinetic properties and in vivo efficacy demonstrated in preclinical models warrant further investigation of **MAP855** as a potential new therapeutic agent for cancers driven by the MAPK pathway. The data and experimental insights provided in this technical guide offer a comprehensive foundation for researchers and drug development professionals interested in the advancement of this compound.

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